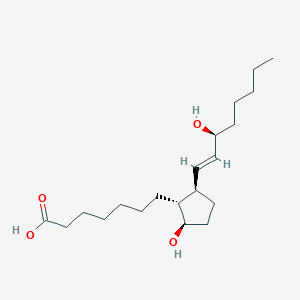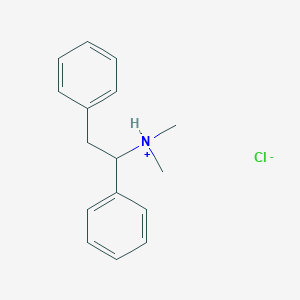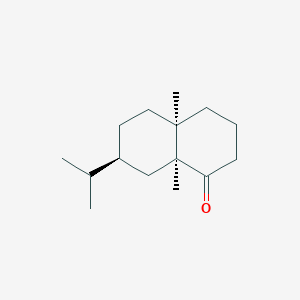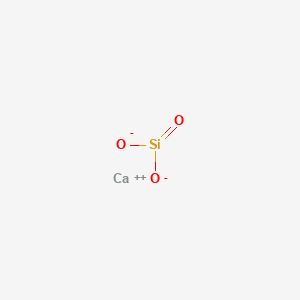![molecular formula C14H19N B159310 (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride CAS No. 10206-89-0](/img/structure/B159310.png)
(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride: is a bicyclic amine compound characterized by a rigid and strain-free bicyclo(222)octane framework with a phenyl group attached at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing bicyclo(2.2.2)octane derivatives involves the Diels-Alder reaction, followed by ring-closing metathesis.
Enantioselective Synthesis: Enantioselective synthesis of bicyclo(2.2.2)octane-1-carboxylates under metal-free conditions has been reported.
Industrial Production Methods: Industrial production methods for bicyclo(2.2.2)octan-1-amine, 4-phenyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bicyclo(2.2.2)octane derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the bicyclic framework or the attached functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride is used as a building block in organic synthesis. Its rigid structure makes it a valuable scaffold for the development of new molecules with specific spatial arrangements .
Biology and Medicine: For example, bicyclo(2.2.2)octane derivatives have been investigated as inhibitors of enzymes such as topoisomerase II, which is involved in DNA replication .
Industry: In the industrial sector, bicyclo(2.2.2)octane derivatives can be used in the synthesis of polymers and other materials with unique properties .
Wirkmechanismus
The mechanism of action of bicyclo(2.2.2)octan-1-amine, 4-phenyl- depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The rigid bicyclic structure can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Bicyclo(2.2.2)octane-1-carboxylate: This compound shares the same bicyclic framework but has a carboxylate group instead of an amine.
Bicyclo(2.2.2)octene: This compound has a similar bicyclic structure but contains a double bond within the ring system.
Uniqueness: (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride is unique due to the presence of both the amine and phenyl groups, which can impart distinct chemical and biological properties. The combination of rigidity and functional diversity makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
10206-89-0 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
4-phenylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C14H19N/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11,15H2 |
InChI-Schlüssel |
JXMVQBDHMBOHDH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
| 10206-89-0 | |
Verwandte CAS-Nummern |
16142-83-9 (unspecified hydrochloride monohydrate) |
Synonyme |
4-phenylbicyclo(2.2.2)octan-1-amine, hydrochloride EXP 561 EXP-561 EXP561 EXP561hydrochloride EXP561hydrochloride, monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)

![17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),7,9,11,15,17-heptaen-3-one](/img/structure/B159237.png)









![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)
